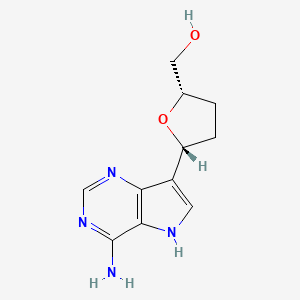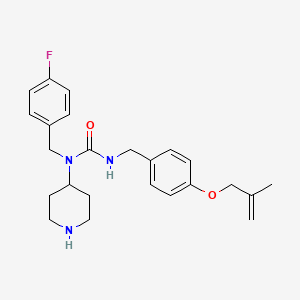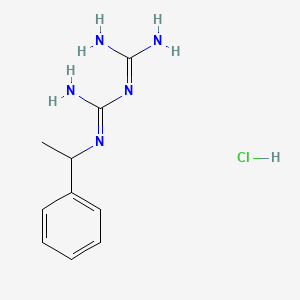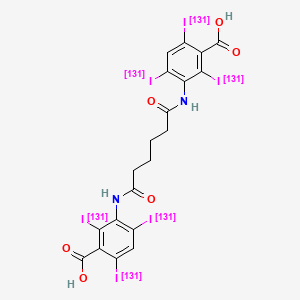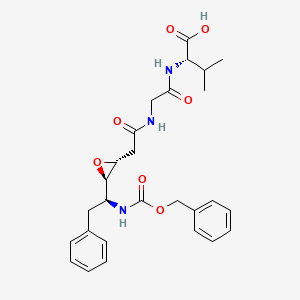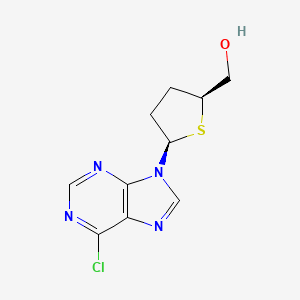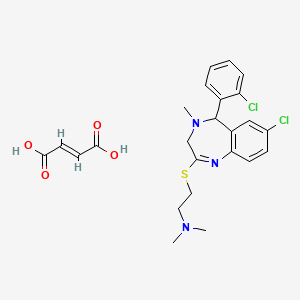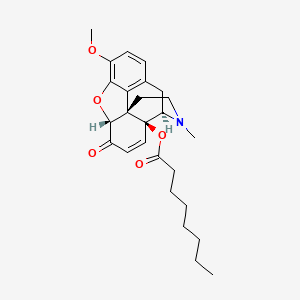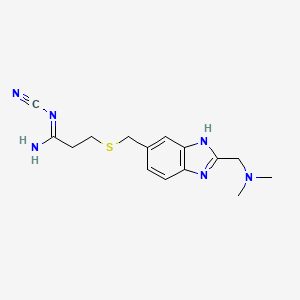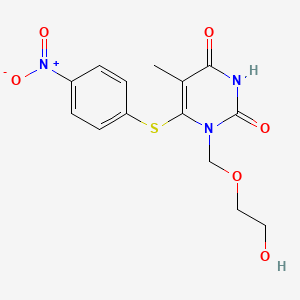
1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thymine base modified with a hydroxyethoxy methyl group and a nitrophenyl thio group. These modifications impart distinct chemical and biological properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine involves several steps, typically starting with the modification of the thymine base. The hydroxyethoxy methyl group is introduced through a reaction with ethylene oxide, while the nitrophenyl thio group is added via a nucleophilic substitution reaction with 4-nitrophenyl thiol. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxyethoxy methyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and nucleophiles like sodium hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antiviral drugs.
Industry: It is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its structure and function. The nitrophenyl thio group can also form covalent bonds with proteins, affecting their activity. These interactions can lead to various biological effects, including inhibition of viral replication and modulation of cellular processes.
Comparaison Avec Des Composés Similaires
1-((2-Hydroxyethoxy)methyl)-6-((4-nitrophenyl)thio)thymine can be compared with other thymine derivatives, such as:
5-Fluorouracil: A widely used anticancer drug that also targets DNA.
Azidothymidine (AZT): An antiviral drug used in the treatment of HIV.
Thymidine: A naturally occurring nucleoside involved in DNA synthesis. The uniqueness of this compound lies in its specific modifications, which confer distinct chemical and biological properties not found in other thymine derivatives.
Propriétés
Numéro CAS |
125056-68-0 |
|---|---|
Formule moléculaire |
C14H15N3O6S |
Poids moléculaire |
353.35 g/mol |
Nom IUPAC |
1-(2-hydroxyethoxymethyl)-5-methyl-6-(4-nitrophenyl)sulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H15N3O6S/c1-9-12(19)15-14(20)16(8-23-7-6-18)13(9)24-11-4-2-10(3-5-11)17(21)22/h2-5,18H,6-8H2,1H3,(H,15,19,20) |
Clé InChI |
DMIJQUAVCBQQQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


